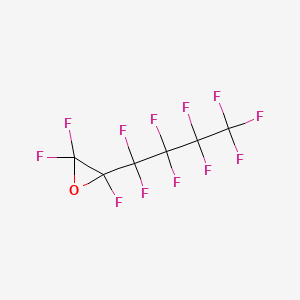

(Nonafluorobutyl)trifluorooxirane

CAS No.: 72804-48-9

Cat. No.: VC13490493

Molecular Formula: C6F12O

Molecular Weight: 316.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72804-48-9 |

|---|---|

| Molecular Formula | C6F12O |

| Molecular Weight | 316.04 g/mol |

| IUPAC Name | 2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |

| Standard InChI | InChI=1S/C6F12O/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)19-4 |

| Standard InChI Key | HBBPUTOQGBFWPQ-UHFFFAOYSA-N |

| SMILES | C1(C(O1)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |

| Canonical SMILES | C1(C(O1)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |

Introduction

(Nonafluorobutyl)trifluorooxirane, with the chemical formula C6F12O, is a fluorinated oxirane compound. It belongs to a class of chemicals known for their applications in dielectric fluids due to their unique properties, such as high dielectric strength and low toxicity. This compound is synthesized from fluorinated olefins through oxidation reactions, typically involving epoxidizing agents.

Synthesis and Production

The synthesis of (nonafluorobutyl)trifluorooxirane typically involves the oxidation of fluorinated olefins. This process can be facilitated by epoxidizing agents under controlled conditions. The use of phase transfer catalysts can enhance the efficiency of the oxidation reaction, as seen in similar epoxide syntheses .

Applications

Fluorinated oxiranes, including (nonafluorobutyl)trifluorooxirane, are explored for their potential as dielectric fluids in electrical devices. These compounds offer advantages such as high dielectric strength, low toxicity, and favorable environmental properties . Their use in electrical applications can improve safety and performance by providing effective insulation and reducing the risk of electrical discharges.

Safety and Environmental Considerations

Studies on fluorinated oxiranes indicate low acute toxicity, which is beneficial for applications where safety is a concern. For example, compounds like 2,3-difluoro-2,3-bis-trifluoromethyl-oxirane have shown low toxicity in inhalation tests . The environmental impact of these compounds is also considered favorable due to their stability and non-reactive nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume